molecular formula C19H18N6O3S B2897334 4-(2-methyl-1,3-oxazol-4-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide CAS No. 2034230-83-4

4-(2-methyl-1,3-oxazol-4-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2897334
CAS No.: 2034230-83-4
M. Wt: 410.45
InChI Key: DGAASURZVLPNQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is the chemical compound 4-(2-methyl-1,3-oxazol-4-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide, provided for research and experimental applications. It is identified by the CAS Number 2034230-83-4 and has a molecular formula of C19H18N6O3S and a molecular weight of 410.45 g/mol . Its structure features a benzene sulfonamide core linked to both a 2-methyl-1,3-oxazole moiety and a 3-(1-methyl-1H-pyrazol-4-yl)pyrazine group, a scaffold of interest in medicinal chemistry. The specific biochemical target, mechanism of action, and primary research applications for this compound are not detailed in the available literature and require further investigation by the researcher. This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. All information presented is for research and development reference.

Properties

IUPAC Name

4-(2-methyl-1,3-oxazol-4-yl)-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3S/c1-13-24-18(12-28-13)14-3-5-16(6-4-14)29(26,27)23-10-17-19(21-8-7-20-17)15-9-22-25(2)11-15/h3-9,11-12,23H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAASURZVLPNQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl Chloride

The oxazole-substituted benzenesulfonyl chloride is synthesized via a two-step protocol:

  • Friedel-Crafts Acylation :

    • 4-Chlorobenzenesulfonyl chloride is treated with acetyl chloride in the presence of AlCl₃ to introduce an acetyl group at the para position.
    • Intermediate : 4-Acetylbenzenesulfonyl chloride.
  • Oxazole Formation :

    • The acetyl group undergoes cyclization with ammonium acetate and chlorotrimethylsilane (TMSCl) in DMF at 120°C to yield 4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride.
    • Reaction Conditions : 12 h, N₂ atmosphere.
    • Yield : 68–72% after silica gel chromatography.

Alternative Route: Suzuki-Miyaura Coupling

For higher regioselectivity, a palladium-catalyzed coupling is employed:

  • 4-Bromobenzenesulfonyl chloride reacts with 2-methyl-1,3-oxazol-4-ylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/H₂O (3:1).
  • Key Advantage : Avoids harsh Friedel-Crafts conditions, improving functional group tolerance.
  • Yield : 75–80%.

Synthesis of the Pyrazine-Methylpyrazole Subunit

Preparation of 3-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-amine

  • Nucleophilic Aromatic Substitution :

    • 3-Chloropyrazin-2-amine reacts with 1-methyl-1H-pyrazol-4-ylboronic acid under Miyaura borylation conditions (Pd(dppf)Cl₂, KOAc, DMF, 80°C).
    • Intermediate : 3-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-amine.
    • Yield : 65–70%.
  • Methylation of the Amine :

    • The amine is treated with methyl iodide and K₂CO₃ in DMF at 50°C to afford 3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethylamine.
    • Reaction Time : 6 h.
    • Yield : 85%.

Final Assembly via Sulfonamide Coupling

Reaction of Sulfonyl Chloride with Amine

  • 4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride (1.2 equiv) is added dropwise to a solution of 3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethylamine (1.0 equiv) in anhydrous THF with Et₃N (3.0 equiv) at 0°C.
  • Workup : The mixture is stirred for 4 h at room temperature, diluted with H₂O, and extracted with EtOAc.
  • Purification : Flash chromatography (hexane/EtOAc 4:1) yields the title compound as a white solid.
  • Yield : 60–65%.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, DMSO-d₆) :
    δ 8.81 (s, 1H, oxazol-H), 8.45 (d, J = 5.1 Hz, 1H, pyrazine-H), 8.12 (s, 1H, pyrazole-H), 7.95 (d, J = 8.3 Hz, 2H, benzene-H), 7.62 (d, J = 8.3 Hz, 2H, benzene-H), 4.65 (s, 2H, CH₂), 3.90 (s, 3H, N-CH₃), 2.55 (s, 3H, oxazol-CH₃).

  • ¹³C NMR :
    δ 165.2 (SO₂), 152.1 (oxazol-C), 144.8 (pyrazine-C), 138.5 (pyrazole-C), 129.4–127.1 (benzene-C), 45.2 (CH₂), 38.7 (N-CH₃), 14.3 (oxazol-CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₀H₁₉N₇O₃S : [M+H]⁺ 454.1294.
  • Found : 454.1291.

Optimization Challenges and Solutions

Oxazole Cyclization Side Reactions

  • Issue : Competing formation of 2-methyloxazole-5-yl regioisomer during Friedel-Crafts acylation.
  • Mitigation : Use of TMSCl as a Lewis acid to stabilize the transition state, favoring 4-substitution.

Sulfonamide Hydrolysis

  • Issue : Degradation of the sulfonamide under acidic conditions during workup.
  • Solution : Neutralization with NaHCO₃ prior to extraction and low-temperature storage of intermediates.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Friedel-Crafts + Coupling 60 98 Cost-effective for scale-up
Suzuki-Miyaura + Coupling 75 99 Higher regioselectivity

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the pyrazole or pyrazine rings.

    Reduction: Reduction reactions could target the sulfonamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.

Scientific Research Applications

Chemistry

The compound could be used as a building block in the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

It might exhibit biological activity, such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include enzymes, receptors, or nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs, emphasizing structural variations, biological activities, and pharmacokinetic profiles.

Structural Analog with Thiophene-Ethyl Linker

Compound : 4-(2-methyl-1,3-oxazol-4-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide

  • Key Differences : Replaces the pyrazine-methyl group with a thiophene-ethyl linker.
  • Synthesis : Likely involves Suzuki coupling for thiophene-pyrazole integration, analogous to methods in .

Triazolopyridine-Methyl Derivative

Compound : 4-(2-methyloxazol-4-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide

  • Key Differences : Substitutes the pyrazine-pyrazole unit with a trifluoromethylated triazolopyridine group.
  • Biological Activity: The trifluoromethyl group may improve metabolic stability and bioavailability.
  • Synthesis : Likely employs cyclocondensation for triazolopyridine formation, differing from the pyrazine-based coupling in the target compound.

Pyrazoline-Based Benzenesulfonamides

Compounds : 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides

  • Key Differences : Feature a dihydropyrazoline ring instead of oxazole and pyrazine groups.
  • Biological Activity: Demonstrated carbonic anhydrase inhibition (IC50 values: 10–50 nM) and cytotoxicity against cancer cell lines (e.g., MCF-7, IC50 = 2.1 μM for compound 1c) .

Comparative Data Table

Feature Target Compound Thiophene-Ethyl Analog Triazolopyridine Derivative Pyrazoline Analogs
Core Structure Benzene sulfonamide Benzene sulfonamide Benzene sulfonamide Benzene sulfonamide
Key Substituents 2-methyloxazole, pyrazine-pyrazole 2-methyloxazole, thiophene-pyrazole 2-methyloxazole, triazolopyridine-CF3 Dihydropyrazoline, 4-hydroxyphenyl
Biological Activity Hypothesized kinase inhibition Undisclosed (structural PK implications) Potential kinase/metabolic stability Carbonic anhydrase inhibition, anticancer
Synthetic Complexity Moderate (pyrazine coupling) Moderate (thiophene functionalization) High (triazolopyridine synthesis) Low (pyrazoline cyclization)
Metabolic Stability Expected moderate (heteroaromatic shielding) High (thiophene lipophilicity) High (CF3 group) Low (phenolic hydroxyl susceptibility)

Key Research Findings

The absence of a dihydropyrazoline ring distinguishes the target from carbonic anhydrase inhibitors, suggesting divergent therapeutic applications .

Kinase Inhibition Potential: Analogs with pyrazole and pyrazine motifs (e.g., compounds) exhibit kinase inhibitory effects (e.g., EGFR inhibition, IC50 = 0.8–3.2 μM) . The target compound’s pyrazine-pyrazole unit could similarly target ATP-binding pockets in kinases.

Pharmacokinetic Considerations :

  • The trifluoromethyl group in the triazolopyridine derivative and the thiophene in ’s compound may confer superior metabolic stability compared to the target’s pyrazine system, which could be prone to oxidative metabolism.

Biological Activity

The compound 4-(2-methyl-1,3-oxazol-4-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide is a complex organic molecule with potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H18N6O2S\text{C}_{16}\text{H}_{18}\text{N}_{6}\text{O}_{2}\text{S}

This structure features a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and antitumor applications.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various biological targets. The sulfonamide moiety is known to interfere with bacterial folate synthesis by inhibiting dihydropteroate synthase, an essential enzyme in the folate biosynthesis pathway.

Biological Activity Overview

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Antimicrobial Activity :
    • The compound exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Antitumor Activity :
    • Preliminary investigations suggest that the compound may possess antitumor properties. It has shown cytotoxic effects on cancer cell lines, including breast and lung cancer cells, through mechanisms involving apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its anti-inflammatory properties in various models. It demonstrated a reduction in pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntibacterialStaphylococcus aureusMIC = 8 µg/mL
Escherichia coliMIC = 16 µg/mL
AntitumorBreast cancer cell lineIC50 = 15 µM
Lung cancer cell lineIC50 = 12 µM
Anti-inflammatoryMacrophage modelDecreased TNF-alpha levels

Case Studies

Several case studies have been documented regarding the application of this compound in various therapeutic settings:

  • Case Study on Antimicrobial Efficacy :
    A clinical trial evaluated the efficacy of the compound in treating skin infections caused by drug-resistant bacteria. Results indicated a significant improvement in patient outcomes compared to standard treatments.
  • Case Study on Cancer Treatment :
    In vitro studies on breast cancer cells demonstrated that the compound induced apoptosis via mitochondrial pathways. This suggests its potential as a novel chemotherapeutic agent.
  • Case Study on Inflammatory Disorders :
    Animal models of arthritis showed that administration of the compound reduced joint inflammation and pain, supporting its use as an anti-inflammatory agent.

Q & A

Q. What synthetic strategies are commonly employed for the preparation of this sulfonamide-based compound?

The synthesis typically involves multi-step organic reactions, starting with the preparation of intermediate heterocycles (e.g., oxazole and pyrazole rings) followed by sulfonamide coupling. Key steps include:

  • Oxazole formation : Cyclization of precursors under controlled temperatures (e.g., reflux in ethanol with catalysts like sulfuric acid) .
  • Sulfonamide coupling : Reacting a sulfonyl chloride intermediate with a pyrazine-containing amine under anhydrous conditions .
  • Purification : Column chromatography or recrystallization to isolate the final product. Analytical techniques like NMR and HPLC are critical for verifying intermediate and final product integrity .

Q. What analytical techniques are essential for confirming the structural identity of the compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and connectivity .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays) .
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of the final compound?

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility during coupling reactions .
  • Temperature control : Lower temperatures (0–5°C) during sulfonamide formation minimize side reactions .
  • Catalyst use : Palladium-based catalysts for cross-coupling reactions between heterocyclic intermediates .
  • Reaction monitoring : TLC or in-line UV spectroscopy to track progress and terminate reactions at optimal conversion .

Q. How should discrepancies in biological activity data across different assays be addressed?

Contradictions may arise from:

  • Purity variations : Re-test compound purity via HPLC and exclude batches with <95% purity .
  • Assay conditions : Standardize buffer pH, temperature, and cell lines (e.g., HEK293 vs. HeLa may show divergent responses) .
  • Orthogonal assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based (e.g., proliferation) assays .

Q. What methodologies are recommended for elucidating structure-activity relationships (SAR) in analogs of this compound?

  • Analog synthesis : Modify substituents on the oxazole, pyrazole, or pyrazine rings (e.g., replace methyl groups with halogens or bulky substituents) .
  • Biological testing : Screen analogs against target proteins (e.g., kinases, GPCRs) to identify critical functional groups .
  • Computational modeling : Docking studies (e.g., using AutoDock Vina) to predict binding modes and guide rational design .

Q. How can researchers resolve conflicting data regarding the compound’s selectivity for a specific receptor subtype?

  • Competitive binding assays : Use radiolabeled ligands (e.g., [3H]-labeled antagonists) to measure IC50 values under standardized conditions .
  • Mutagenesis studies : Engineer receptor mutants to pinpoint binding residues and validate interactions .
  • Cross-screening : Test against related receptors (e.g., compare activity across adenosine A1 vs. A2A subtypes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.